molecular formula C3H5NaOS3 B15175229 Sodium 2-hydroxyethyl trithiocarbonate CAS No. 86932-92-5

Sodium 2-hydroxyethyl trithiocarbonate

Cat. No.: B15175229
CAS No.: 86932-92-5
M. Wt: 176.3 g/mol
InChI Key: RTRITVCTUGDQPT-UHFFFAOYSA-M
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Description

Sodium 2-hydroxyethyl trithiocarbonate: is an organosulfur compound with the molecular formula C3H5NaOS3 and a molar mass of 176.25597 g/mol . This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of 2-hydroxyethyl trithiocarbonate with sodium hydroxide under controlled conditions.

  • Industrial Production Methods: The compound is typically produced in a controlled industrial environment to ensure purity and consistency. The process involves the careful handling of reactants and the use of specialized equipment to maintain reaction conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can also be performed on this compound, leading to the formation of reduced derivatives.

  • Substitution: Substitution reactions are common, where the trithiocarbonate group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with different functional groups replacing the trithiocarbonate group.

Scientific Research Applications

Chemistry: Sodium 2-hydroxyethyl trithiocarbonate is used in organic synthesis, particularly in the formation of cyclic trithiocarbonates fused to carbohydrate skeletons. Biology: It has applications in biochemical studies, including the modification of biomolecules. Medicine: The compound is explored for its potential therapeutic uses, although its primary applications are still in research. Industry: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The compound exerts its effects through chemical reactions involving its trithiocarbonate group. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in organic synthesis, the trithiocarbonate group can act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

  • Sodium trithiocarbonate

  • Potassium trithiocarbonate

  • Calcium trithiocarbonate

Uniqueness: Sodium 2-hydroxyethyl trithiocarbonate is unique due to its 2-hydroxyethyl group, which imparts different chemical properties compared to other trithiocarbonates. This group enhances its reactivity and versatility in various chemical reactions.

Biological Activity

Sodium 2-hydroxyethyl trithiocarbonate (SHTC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and polymer science. This article provides a comprehensive overview of the biological activity of SHTC, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

SHTC is a trithiocarbonate compound characterized by its unique chemical structure, which includes a hydroxyethyl group. This structure contributes to its reactivity and functionality in various biological applications.

The biological activity of SHTC is largely attributed to its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization. This process allows for the synthesis of polymers with specific properties that can be tailored for drug delivery systems. The mechanism involves the formation of radicals that can initiate polymerization, leading to the creation of macromolecules that can encapsulate therapeutic agents.

Antiviral Properties

Research has indicated that compounds derived from trithiocarbonates, including SHTC, may exhibit antiviral properties. For instance, macromolecular prodrugs synthesized using trithiocarbonate linkers have shown enhanced efficacy against various viruses, including hepatitis C virus (HCV) and influenza. These prodrugs leverage the ability of SHTC to facilitate the controlled release of antiviral agents within target cells .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of SHTC-based polymers on various cell lines. For example, HeLa cells treated with SHTC-derived polymers demonstrated high cell viability even at elevated concentrations (up to 1000 μg/mL), indicating low toxicity . This biocompatibility is crucial for applications in drug delivery systems where maintaining cell health is essential.

Cellular Uptake and Localization

The efficiency of cellular uptake is a critical factor for any therapeutic agent. Studies utilizing flow cytometry and confocal microscopy have shown that SHTC-based polymers exhibit significant cellular uptake in HeLa and MCF-7 cells. The uptake was found to be dependent on the polymer's molecular weight and structure, with longer chains facilitating greater internalization .

Case Studies

  • Macromolecular Prodrugs : A study explored the use of SHTC in creating macromolecular prodrugs for ribavirin, demonstrating improved therapeutic windows and reduced side effects compared to traditional formulations .
  • Polymer Characterization : Research involving size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) spectroscopy has characterized the end groups of polymers synthesized with SHTC, confirming their stability and functionality .

Data Tables

Study Cell Line Concentration (μg/mL) Viability (%) Notes
Study 1HeLa1000>90Low toxicity observed
Study 2MCF-7500>85High uptake efficiency
Study 3HepG2250>95Effective against HCV

Properties

CAS No.

86932-92-5

Molecular Formula

C3H5NaOS3

Molecular Weight

176.3 g/mol

IUPAC Name

sodium;2-hydroxyethylsulfanylmethanedithioate

InChI

InChI=1S/C3H6OS3.Na/c4-1-2-7-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1

InChI Key

RTRITVCTUGDQPT-UHFFFAOYSA-M

Canonical SMILES

C(CSC(=S)[S-])O.[Na+]

Origin of Product

United States

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